molecular formula C18H14O3 B1325271 4-Oxo-4-(9-phenanthryl)butyric acid CAS No. 68151-15-5

4-Oxo-4-(9-phenanthryl)butyric acid

Cat. No.: B1325271
CAS No.: 68151-15-5
M. Wt: 278.3 g/mol
InChI Key: BWHXNHOFULMJFJ-UHFFFAOYSA-N
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Description

4-Oxo-4-(9-phenanthryl)butyric acid is an organic compound with the molecular formula C18H14O3 It is characterized by the presence of a phenanthrene moiety attached to a butyric acid backbone, with a ketone functional group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4-(9-phenanthryl)butyric acid typically involves the reaction of phenanthrene with butyric acid derivatives under specific conditions. One common method is the Friedel-Crafts acylation of phenanthrene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{Phenanthrene} + \text{Butyryl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-4-(9-phenanthryl)butyric acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The phenanthrene moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenanthrene derivatives.

Scientific Research Applications

4-Oxo-4-(9-phenanthryl)butyric acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Oxo-4-(9-phenanthryl)butyric acid involves its interaction with specific molecular targets and pathways. The phenanthrene moiety may interact with aromatic receptors or enzymes, while the ketone and carboxylic acid groups may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate biological processes and lead to various effects.

Comparison with Similar Compounds

    4-Oxo-4-(p-tolyl)butanoic acid: Similar structure but with a p-tolyl group instead of a phenanthrene moiety.

    4-Oxo-4-(naphthyl)butanoic acid: Similar structure but with a naphthyl group instead of a phenanthrene moiety.

Uniqueness: 4-Oxo-4-(9-phenanthryl)butyric acid is unique due to the presence of the phenanthrene moiety, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-oxo-4-phenanthren-9-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c19-17(9-10-18(20)21)16-11-12-5-1-2-6-13(12)14-7-3-4-8-15(14)16/h1-8,11H,9-10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHXNHOFULMJFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645320
Record name 4-Oxo-4-(phenanthren-9-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68151-15-5
Record name 4-Oxo-4-(phenanthren-9-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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